molecular formula C19H16O6 B5359793 methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B5359793
M. Wt: 340.3 g/mol
InChI Key: RZWLAEPYQHSUFO-UHFFFAOYSA-N
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Description

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its chromen-4-one core structure, which is known for its diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate typically involves the esterification of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with methyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate, a derivative of flavonoids, exhibits diverse biological activities that have garnered significant research interest. This compound is part of a larger class of compounds known for their antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O6C_{16}H_{16}O_{6}, with a molecular weight of approximately 300.29 g/mol. Its structure includes a chromenone core, which is known for its pharmacological properties.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of flavonoid derivatives, including methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate resulted in a significant reduction in the expression of inflammatory markers, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Properties

The anticancer effects of flavonoids are well-documented, and methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate is no exception. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

Cancer TypeIC50 Value (µM)Mechanism
Breast Cancer20Induces apoptosis via caspase activation
Colon Cancer15Inhibits cell proliferation through cell cycle arrest

Research Findings:
In vitro studies have shown that this compound can significantly inhibit the growth of breast and colon cancer cells by inducing apoptosis and causing cell cycle arrest .

The biological activities of methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]propanoate are attributed to several mechanisms:

  • Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
  • Anti-inflammatory Mechanism: It inhibits NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
  • Anticancer Mechanism: The induction of apoptosis is primarily mediated through the mitochondrial pathway, leading to caspase activation.

Properties

IUPAC Name

methyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(19(22)23-2)24-13-8-14(20)18-15(21)10-16(25-17(18)9-13)12-6-4-3-5-7-12/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWLAEPYQHSUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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